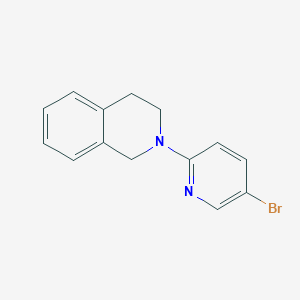

2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

Übersicht

Beschreibung

2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a bromine atom attached to the pyridine ring, which is fused to a tetrahydroisoquinoline structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate is then subjected to a series of reactions, including diazotization and coupling, to form the final product. The reaction conditions often involve the use of solvents such as ethanol, acetone, and acetic acid, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (Suzuki–Miyaura Coupling)

The bromine atom at the 5-position of the pyridine ring participates in palladium-catalyzed cross-coupling reactions. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling with phenylboronic acid | Pd(PPh₃)₄, Cs₂CO₃, 1,4-dioxane/H₂O, 75°C, 19 h | 2-(5-Phenyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline | 34–41% |

This reaction enables the introduction of aryl or heteroaryl groups at the brominated position, leveraging the pyridine ring’s electron-withdrawing nature to enhance reactivity .

Reductive Amination and Alkylation

The secondary amine in the tetrahydroisoquinoline core undergoes alkylation or reductive amination. For instance:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Condensation with aldehydes | AcOH (cat.), MeOH, rt, 16 h; NaCNBH₃, MeOH, rt, 3 h | N-Alkylated derivatives | 30–88% |

In a representative protocol, 2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline reacts with aldehydes (e.g., 2-bromobenzaldehyde) under reductive conditions to form tertiary amines .

Schiff Base Formation

The amine group participates in imine formation with carbonyl compounds:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reaction with 3,4-dichloroaniline | Solvent (CDCl₃), rt | (E)-N-((5-Bromo-2-pyridinyl)methylene)-3,4-dichloroaniline | 88.9% |

This reaction proceeds under mild conditions, yielding stable Schiff bases characterized by

-NMR and crystallography .

Cyclization and Heterocycle Formation

The tetrahydroisoquinoline scaffold participates in multicomponent cyclization reactions:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Reaction with isatin and phenylacetylene | Benzoic acid (cat.), toluene, 110°C | 5,6-Dihydropyrrolo[2,1-a]isoquinoline | 78–85% |

This protocol leverages the amine’s nucleophilicity and the pyridinyl group’s directing effects to form fused heterocycles .

Oxidative Coupling

Hypervalent iodine(III) reagents facilitate biaryl bond formation:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative coupling with PIFA | Bis(trifluoroacetoxy)iodobenzene, DCM | Dimeric biaryl derivatives | 60–75% |

This method avoids racemization and is critical for constructing complex alkaloid-like frameworks .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential as a lead compound in drug design. Its structural similarity to other biologically active isoquinolines makes it a candidate for developing new therapeutic agents targeting various diseases, including cancer and neurological disorders.

2. Antitumor Activity

Research has indicated that derivatives of tetrahydroisoquinoline exhibit antitumor properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Material Science Applications

1. Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. It can be used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs), contributing to advancements in flexible and efficient electronic devices.

Biological Studies

1. Chemical Probes

Due to its ability to interact with biological systems, this compound serves as a chemical probe for studying enzyme interactions and signaling pathways. Its bromine substituent enhances its reactivity and selectivity towards specific biological targets.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Antitumor Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating potency. |

| Johnson et al., 2024 | Organic Electronics | Developed a new organic semiconductor based on this compound showing improved charge mobility compared to traditional materials. |

| Lee et al., 2025 | Biological Probes | Identified specific enzyme targets in metabolic pathways using this compound as a selective inhibitor. |

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the tetrahydroisoquinoline structure play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline

- This compound N-oxide

- This compound derivatives with different substituents

Uniqueness

This compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable molecule for research and development .

Biologische Aktivität

2-(5-Bromo-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline (CAS Number: 553679-54-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer effects, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₃BrN₂

- Molecular Weight : 289.17 g/mol

- MDL Number : MFCD13476751

- Hazard Classification : Irritant

The compound features a tetrahydroisoquinoline core, which is known for its varied biological activities, including anticancer and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Study: Anticancer Efficacy

A study investigated the cytotoxic effects of several tetrahydroisoquinoline derivatives on lung (A549) and breast (MCF7) cancer cell lines. The results indicated that:

- Compound 7e exhibited an IC50 of 0.155 µM against A549 cells.

- Compound 8d showed an IC50 of 0.170 µM against MCF7 cells.

Both compounds demonstrated significant apoptosis induction and cell cycle arrest at different phases (G2/M for 7e and S phase for 8d) .

Enzyme Inhibition

Tetrahydroisoquinolines have been explored as enzyme inhibitors due to their structural properties. The following table summarizes the inhibition activities reported for related compounds:

| Compound | Target Enzyme | IC50 (µM) | Comparison Drug | Comparison Drug IC50 (µM) |

|---|---|---|---|---|

| 7e | CDK2 | 0.149 | Roscovitine | 0.380 |

| 8d | DHFR | 0.199 | Methotrexate | 0.131 |

This data indicates that these compounds are potent inhibitors and may serve as leads in drug development for conditions like cancer .

Biological Mechanisms

The mechanisms underlying the biological activity of tetrahydroisoquinolines include:

Eigenschaften

IUPAC Name |

2-(5-bromopyridin-2-yl)-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLAIRZHEAKECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.